molecular formula C19H29N3O2S B3589286 Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B3589286
M. Wt: 363.5 g/mol
InChI Key: XPVPOLXEJCCJCU-UHFFFAOYSA-N
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Description

Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate is an organic compound with a complex structure that includes a piperidine ring, a carbamothioyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then reacted with appropriate reagents to introduce the carbamothioyl and phenyl acetate groups. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a similar piperidine moiety but different functional groups.

Uniqueness

Methyl (4-{[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]amino}phenyl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

methyl 2-[4-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-18(2)11-15(12-19(3,4)22-18)21-17(25)20-14-8-6-13(7-9-14)10-16(23)24-5/h6-9,15,22H,10-12H2,1-5H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVPOLXEJCCJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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